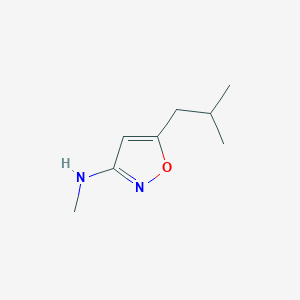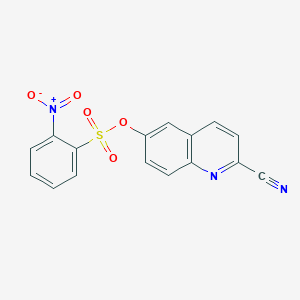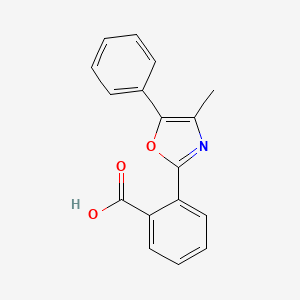
2-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes can yield 79-89% .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation, can be applied to this compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid has a wide range of scientific research applications. It is used in the synthesis of various benzoxazole derivatives, which have shown significant biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . Additionally, this compound is utilized in the development of fluorescent reagents and scintillation cocktails .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a fluorescent reagent capable of producing singlet oxygen, which is phototoxic against several types of microorganisms . This interaction with biological molecules can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid include 1,4-Bis(5-phenyl-2-oxazolyl)benzene and other benzoxazole derivatives .
Uniqueness: What sets 2-(4-Methyl-5-phenyloxazol-2-yl)benzoic acid apart from similar compounds is its specific structural features and the resulting unique biological activities. Its ability to act as a fluorescent reagent and its diverse range of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
56894-45-2 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-methyl-5-phenyl-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-15(12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-14(13)17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
JRPPEUFMIDBONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



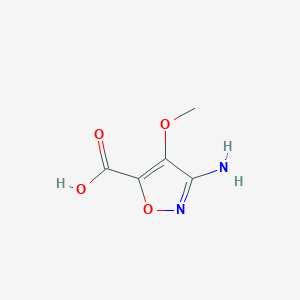
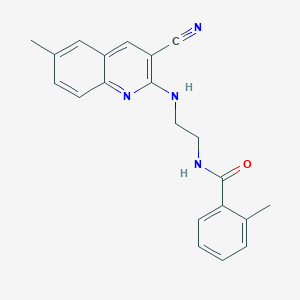
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
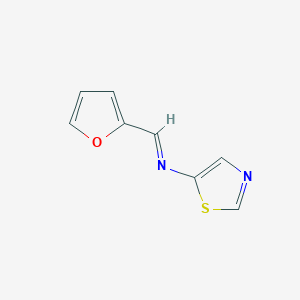

![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

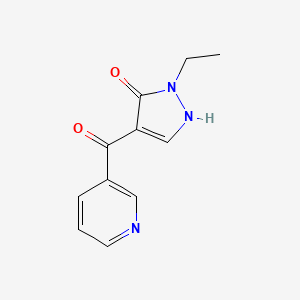
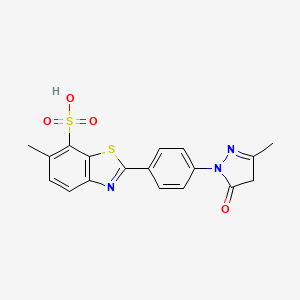
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
